molecular formula C12H7ClN2O B2816215 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 147283-46-3

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2816215
CAS RN: 147283-46-3
M. Wt: 230.65
InChI Key: SSTNHBXIZOZHLP-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (6-CP-ODPC) is a versatile compound with a wide range of applications in scientific research. It is a member of the pyridine family and has been used in a variety of experiments in organic chemistry, biochemistry, and pharmacology. 6-CP-ODPC is a white crystalline solid with a melting point of approximately 150°C and a molecular weight of 241.7 g/mol. It has a distinct odor and is soluble in water, methanol, and ethanol.

Scientific Research Applications

Synthesis and Characterization

  • A study on the spectroscopic, structural, thermal, and antimicrobial properties of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives showed their interaction with transition metals like Mn(II), Fe(III), Co(II), and Ni(II), forming new solid complexes. These complexes were characterized using various spectroscopic methods, indicating potential antibacterial activity due to the high activities observed in the metal complexes compared to the free ligand (Sadeek et al., 2015).

Applications in Materials Science

  • Research on density, sound speed, and viscosity of dihydropyridine derivatives in dimethyl sulfoxide at different temperatures provided insights into solute–solvent and solute–solute interactions. This study is critical for understanding the structural making or breaking capabilities of these compounds (Baluja & Talaviya, 2016).

Optical and Electrical Properties

  • Structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including a compound closely related to 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, were explored. Findings included monoclinic polycrystalline nature, optical energy gaps, and device fabrication potential, indicating these compounds' usefulness in optoelectronic applications (Zedan et al., 2020).

Antimicrobial Evaluation

  • The synthesis and antimicrobial evaluation of some new pyrimidines and condensed pyrimidines study demonstrated the potential of dihydropyridine derivatives for developing new antimicrobial agents. This highlights the importance of such compounds in addressing resistance to traditional antibiotics (Abdelghani et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likeDipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a potential target for antidiabetic drugs .

Mode of Action

Compounds with similar structures, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts nerve signal transmission, leading to various physiological effects .

Biochemical Pathways

Related compounds have been found to impact the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Pharmacokinetics

Similar compounds like ketamine, which is a 2-(2-chlorophenyl)-2-(methylamino)-cyclohexanone, have been studied extensively . Ketamine has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . It also has relatively high bioavailability when administered nasally .

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, organophosphates like profenofos can harm non-target soil species and change the structure and composition of microbial communities over time . These environmental impacts can influence the compound’s action and effectiveness.

properties

IUPAC Name

6-(2-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-10-4-2-1-3-9(10)11-6-5-8(7-14)12(16)15-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTNHBXIZOZHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

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